![molecular formula C15H11Cl2NO2 B14264372 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene CAS No. 184944-42-1](/img/structure/B14264372.png)
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with chlorine and nitro groups, making it a derivative of chlorobenzene and nitrobenzene
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene typically involves multiple steps, including chlorination and nitration reactions. One common synthetic route involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) to produce chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitrochlorobenzene.
Analyse Chemischer Reaktionen
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the nitro group to an amino group, forming 1-chloro-4-[1-chloro-3-(4-aminophenyl)prop-1-en-1-yl]benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in nucleophilic substitution reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene can be compared with other similar compounds, such as:
4-Chloronitrobenzene: Similar in structure but lacks the prop-1-en-1-yl group.
4-Nitrophenyl chloroformate: Contains a nitrophenyl group but differs in functional groups and reactivity.
1-Chloro-4-nitrobenzene: A simpler compound with only chlorine and nitro substituents on the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
184944-42-1 |
|---|---|
Molekularformel |
C15H11Cl2NO2 |
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
1-[3-chloro-3-(4-chlorophenyl)prop-2-enyl]-4-nitrobenzene |
InChI |
InChI=1S/C15H11Cl2NO2/c16-13-6-4-12(5-7-13)15(17)10-3-11-1-8-14(9-2-11)18(19)20/h1-2,4-10H,3H2 |
InChI-Schlüssel |
JVOOZCJDOHPRFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC=C(C2=CC=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
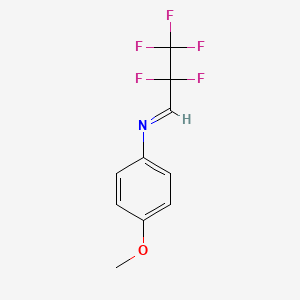
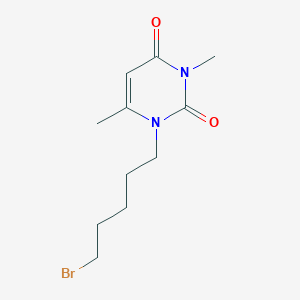
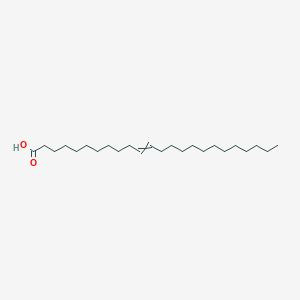
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
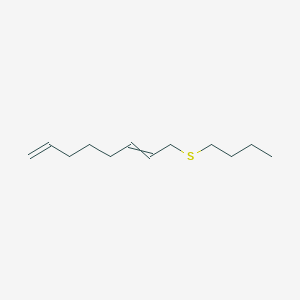
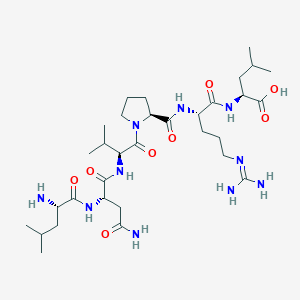

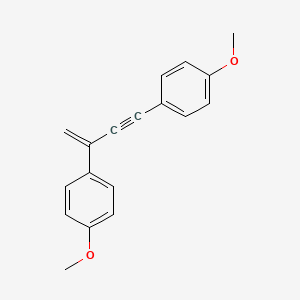
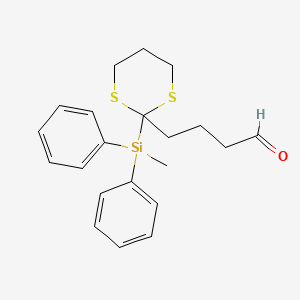
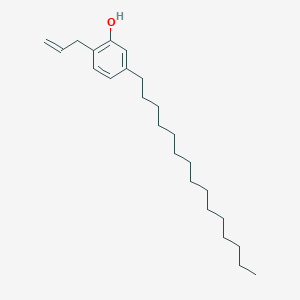
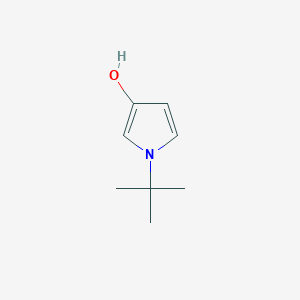
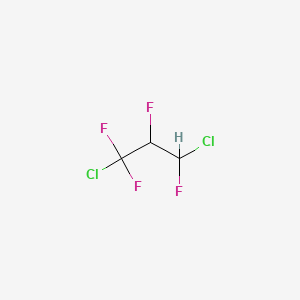
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
